REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1.[CH3:12][N:13]([CH3:15])[CH3:14]>CC(C)=O.O1CCCC1>[Cl-:1].[CH3:12][N+:13]([CH3:15])([CH3:14])[C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[N:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OC
|
Name
|
liquid
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting thick white reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
Filtration under nitrogen
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[N+](C1=NC(=NC(=N1)OC)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |